5-Bromo-4-fluoro-2-methylanisole
Description
Significance of Halogenation in Aromatic Systems for Synthetic Versatility
Halogenation, the process of introducing halogen atoms into organic compounds, is a cornerstone of modern organic synthesis. jk-sci.com When applied to aromatic systems, this reaction opens up a world of synthetic possibilities, fundamentally altering the reactivity of the parent molecule. numberanalytics.comnumberanalytics.com The introduction of a halogen atom, such as bromine or fluorine, onto an aromatic ring serves two primary purposes: it modifies the electronic properties of the ring and provides a "handle" for further chemical transformations. jk-sci.com
Halogenated aromatic compounds are crucial intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comscholaris.ca Their versatility stems from the fact that the carbon-halogen bond can participate in a variety of subsequent reactions. Most notably, halogen atoms are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. scholaris.ca These powerful methods allow chemists to form new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler, halogenated precursors. scholaris.ca Furthermore, halogenation can be used to control the position of subsequent reactions on the aromatic ring, a concept known as regioselectivity, which is critical in the synthesis of complex molecules. numberanalytics.com
Overview of Anisole (B1667542) and its Substituted Analogues as Building Blocks
Anisole, known chemically as methoxybenzene, is a key aromatic compound characterized by a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. The methoxy group is strongly electron-donating, which activates the aromatic ring and makes it more susceptible to electrophilic substitution reactions. numberanalytics.com This activating effect directs incoming chemical groups primarily to the ortho and para positions of the ring. numberanalytics.com
Substituted anisoles, which feature additional functional groups, are highly valuable building blocks in organic synthesis. beilstein-journals.org The specific placement and nature of these substituents can be strategically chosen to fine-tune the molecule's properties for applications in areas like drug discovery. ossila.commdpi.com The combination of the methoxy group's directing influence with other functional groups, particularly halogens, creates a powerful and versatile platform for constructing complex molecules. beilstein-journals.org The oxidation of substituted anisoles can also lead to other valuable chemical intermediates, further expanding their synthetic utility. beilstein-journals.org
Contextualizing 5-Bromo-4-fluoro-2-methylanisole within Contemporary Chemical Research
This compound is a polyhalogenated methoxyarene that serves as a specialized building block in modern organic synthesis. bldpharm.combldpharm.comchembuyersguide.com Its structure is defined by the precise arrangement of a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position on the anisole framework. This unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. ossila.comalfa-chemistry.comalfa-chemistry.com
The key feature of this compound is the presence of two different halogen atoms, bromine and fluorine, on the same ring. This allows for selective chemical reactions. The carbon-bromine bond is generally more reactive in common cross-coupling reactions than the carbon-fluorine bond. This differential reactivity enables chemists to modify the molecule in a stepwise manner, first reacting at the bromine position while leaving the fluorine intact for a later transformation. This type of selective functionalization is a highly desirable strategy in the efficient synthesis of complex target compounds. For instance, a related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of sirtuin 6 (SIRT6) activators, which are being studied for their potential as tumor suppressors. ossila.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1785363-64-5 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Heavy Atom Count | 11 |
| Rotatable Bond Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 0 |
Data sourced from public chemical databases. aablocks.com
Scope and Objectives of Research on Polyhalogenated Methoxyarenes
Research into polyhalogenated methoxyarenes, the class of compounds to which this compound belongs, is driven by the need for advanced and versatile chemical building blocks. A primary objective is the development of new and efficient synthetic methods to access these complex structures. google.com This includes creating more environmentally friendly halogenation techniques. scholaris.ca
A significant focus of this research is on late-stage functionalization, which involves introducing halogen atoms into complex molecules at a late step in the synthesis. nih.gov This strategy is highly valuable for diversifying drug candidates and other functional molecules. nih.gov Researchers aim to develop catalytic systems that allow for precise and selective halogenation with high tolerance for other functional groups present in the molecule. nih.gov
Furthermore, the study of polyhalogenated compounds is essential for understanding their structure, reactivity, and physicochemical properties. This knowledge is crucial for predicting their behavior in biological systems and their environmental fate. eawag.ch The ultimate goal is to expand the synthetic chemist's toolbox, enabling the creation of novel functional materials and biologically active molecules with improved properties. nih.gov
Direct Synthesis Approaches to this compound
Direct synthesis methods focus on the introduction of the bromo or fluoro substituent onto an appropriately substituted 2-methylanisole (B146520) derivative. These approaches rely on achieving high regioselectivity to obtain the desired isomer.
Regioselective Bromination Strategies
A primary route for the direct synthesis of this compound involves the regioselective bromination of 4-fluoro-2-methylanisole. The directing effects of the existing methoxy and methyl groups on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. The methoxy group is a strong activating group and directs ortho- and para- to itself, while the methyl group is a weaker activating group with similar directing effects.
N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of activated aromatic rings, such as anisole derivatives. The use of a suitable solvent system can enhance the regioselectivity of the reaction. For instance, carrying out the bromination of methoxy- and methyl-substituted benzenes with NBS in acetonitrile (B52724) has been shown to be a mild and efficient method for nuclear bromination, often favoring substitution at the position most activated by the methoxy group. mdma.ch In the case of 4-fluoro-2-methylanisole, the position para to the methyl group and ortho to the strongly activating methoxy group (C5) is sterically accessible and electronically favored for electrophilic substitution.
Table 1: Key Reactants and Reagents in Regioselective Bromination
| Compound Name | Role in Reaction |
| 4-Fluoro-2-methylanisole | Starting material |
| N-Bromosuccinimide (NBS) | Brominating agent |
| Acetonitrile | Solvent |
Regioselective Fluorination Protocols
Currently, information regarding the direct regioselective fluorination of a corresponding bromo-2-methylanisole derivative to yield this compound is not extensively documented in readily available scientific literature. Electrophilic fluorination of complex aromatic systems can be challenging due to the high reactivity of fluorinating agents and the potential for side reactions.
Synthesis from Anisole Derivatives (e.g., 2-methylanisole)
While a direct, one-pot synthesis from 2-methylanisole to this compound is not a commonly reported pathway, multi-step syntheses commencing with 2-methylanisole are conceivable. Such a route would likely involve a sequence of halogenation reactions (fluorination and bromination), with careful control of reaction conditions to achieve the desired regiochemistry. The order of these halogenation steps would be critical in directing the subsequent substitution to the correct positions on the aromatic ring.
Precursor Synthesis and Functional Group Interconversions
An alternative and often more controlled approach to this compound involves the synthesis of a key precursor, 5-Bromo-4-fluoro-2-methylaniline, followed by the conversion of the amino group to a methoxy group.
Synthesis of Substituted Anilines (e.g., 5-Bromo-4-fluoro-2-methylaniline)
5-Bromo-4-fluoro-2-methylaniline is a known compound and serves as a crucial intermediate. ossila.com Its synthesis is typically achieved from precursors such as substituted nitrotoluenes. A plausible synthetic route involves the following key transformations:
Nitration: Introduction of a nitro group onto a suitable toluene (B28343) derivative.
Halogenation: Sequential or directed introduction of fluorine and bromine atoms onto the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
One potential starting material for this sequence is 5-fluoro-2-nitrotoluene. Bromination of this intermediate would be expected to occur at the position ortho to the activating methyl group and meta to the deactivating nitro group, leading to 4-bromo-5-fluoro-2-nitrotoluene. Subsequent reduction of the nitro group, commonly achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation, would yield the target aniline (B41778), 5-Bromo-4-fluoro-2-methylaniline. The intermediate, 4-Bromo-5-fluoro-2-nitrotoluene, is listed as a raw material for the synthesis of 5-Bromo-4-fluoro-2-methylaniline. chemdad.com
Table 2: Properties of 5-Bromo-4-fluoro-2-methylaniline
| Property | Value | Reference |
| CAS Number | 627871-16-3 | ossila.com |
| Molecular Formula | C7H7BrFN | sigmaaldrich.comchemzq.com |
| Molecular Weight | 204.04 g/mol | sigmaaldrich.comchemzq.com |
| Melting Point | 86-90 °C | sigmaaldrich.com |
Methoxy Group Introduction and Manipulation
The conversion of the amino group of 5-Bromo-4-fluoro-2-methylaniline to a methoxy group is a key functional group interconversion to arrive at the final product, this compound. This transformation can be effectively carried out via a Sandmeyer-type reaction.
The process involves two main steps:
Diazotization: The primary aromatic amine, 5-Bromo-4-fluoro-2-methylaniline, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures to form a diazonium salt.
Methoxylation: The resulting diazonium salt is then decomposed in the presence of methanol (B129727). This step often requires heating and may be facilitated by the presence of a copper catalyst, although thermal decomposition in methanol can also be effective. The diazonium group is replaced by a methoxy group, yielding this compound.
This method provides a reliable way to introduce a methoxy group onto an aromatic ring, starting from a readily accessible aniline precursor.
An in-depth examination of the synthetic strategies for this compound reveals a landscape of classic and advanced organic chemistry methodologies. This article focuses exclusively on the chemical synthesis of this polysubstituted aromatic compound and its precursors, exploring halogenation strategies, and advanced techniques such as cross-coupling, nucleophilic and electrophilic substitutions, as well as modern photochemical, electrochemical, and green chemistry routes.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLZKEVRYNYHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 5 Bromo 4 Fluoro 2 Methylanisole
Reactivity of the Bromine Substituent
The bromine atom in 5-Bromo-4-fluoro-2-methylanisole is the more reactive of the two halogen substituents in several key reaction types, including cross-coupling reactions, nucleophilic displacements, and reductive dehalogenations.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The carbon-bromine bond in aryl bromides is amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. For aryl bromides like this compound, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of catalyst is crucial; for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl2]) has been shown to be highly effective for the Suzuki coupling of bromo-substituted indazoles. mdpi.com While specific studies on this compound are not detailed in the provided results, the general reactivity of aryl bromides suggests its participation in Suzuki-Miyaura coupling. libretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This allows for selective reactions when multiple different halogens are present. Electron-deficient aryl bromides can participate in Sonogashira couplings, though sometimes with varied yields. beilstein-journals.org The reaction can be carried out under mild conditions, which is advantageous for complex molecule synthesis. wikipedia.org Iron and cobalt catalysts have also been explored as more sustainable alternatives to palladium for Sonogashira reactions. nih.gov
Table 1: Comparison of Suzuki and Sonogashira Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
|---|---|---|
| Reactants | Organoboron compound and an organohalide | Terminal alkyne and an aryl or vinyl halide |
| Catalyst | Typically Palladium-based libretexts.org | Typically Palladium and Copper(I) co-catalyst wikipedia.org |
| Bond Formed | C(sp²) - C(sp²) or C(sp²) - C(sp³) | C(sp²) - C(sp) |
| Key Steps | Oxidative addition, transmetalation, reductive elimination libretexts.org | Oxidative addition, transmetalation, reductive elimination |
Nucleophilic Displacements of Bromide
While less common than for activated aryl halides, nucleophilic displacement of the bromide in compounds like this compound can occur under specific conditions. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions. For some bromo-fluoro analogs, nucleophilic aromatic substitution may be a competing reaction pathway.
Reductive Debromination Studies
The selective removal of the bromine atom (reductive debromination) from an aromatic ring is a useful synthetic transformation. Catalytic hydrogenation is a common method for this process. Generally, aryl bromides are reduced more readily than aryl chlorides under these conditions. organic-chemistry.orgresearchgate.netcolab.ws This selective reduction can be achieved using catalysts like palladium on carbon (Pd/C) under neutral conditions. organic-chemistry.orgresearchgate.net This allows for the removal of a bromo group in the presence of other functional groups like nitro, chloro, cyano, and keto groups. organic-chemistry.orgresearchgate.netcolab.ws Nickel-catalyzed reductive coupling of aryl bromides with alkyl bromides has also been demonstrated as a general method for the synthesis of alkylated arenes. acs.org
Reactivity of the Fluorine Substituent
The fluorine atom in this compound is generally less reactive than the bromine atom towards many transformations. However, it can undergo specific reactions, particularly nucleophilic aromatic substitution and C-F bond activation.
Nucleophilic Aromatic Substitution with Fluoride (B91410)
Nucleophilic aromatic substitution (SNAr) of a fluorine atom is a significant reaction pathway, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The mechanism typically proceeds through a two-step addition-elimination process, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The high electronegativity of fluorine can activate the ring towards nucleophilic attack. masterorganicchemistry.com Interestingly, in SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the trend seen in many other reaction types. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the electron-withdrawing nature of fluorine. masterorganicchemistry.com
C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond to carbon, making its activation and functionalization a significant challenge in organic chemistry. researchgate.net However, methods for C-F bond activation are being developed. For instance, rhodium complexes have shown promise in activating aromatic C-F bonds. researchgate.net Photoreductants can also be used for the reductive dehalogenation of aryl fluorides. rsc.org While specific examples involving this compound are not prevalent in the provided search results, the general principles of C-F bond activation suggest that under appropriate catalytic conditions, the fluorine substituent could be targeted for transformation.
Reactions Involving the Methoxy (B1213986) Group
The methoxy group in this compound is a key functional group that significantly influences the molecule's reactivity. It is an electron-donating group, which activates the aromatic ring towards electrophilic substitution.
Ether Cleavage and Phenol Formation
The ether linkage of the methoxy group can be cleaved under strong acidic conditions to form the corresponding phenol, 5-bromo-4-fluoro-2-methylphenol. This reaction typically proceeds via an SN2 mechanism where a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), protonates the ether oxygen, making it a good leaving group. A nucleophile, like the iodide or bromide ion, then attacks the methyl group, displacing the phenol. masterorganicchemistry.com The use of boron tribromide (BBr₃) in an appropriate solvent is another effective method for the cleavage of aryl methyl ethers to yield phenols. umich.edu
For instance, treatment of a similar compound, 4-fluoro-2-methoxybenzaldehyde, with boron tribromide in dichloromethane (B109758) at low temperatures results in the cleavage of the methoxy group to form the corresponding phenol. umich.edu
Role of Methoxy in Directing Group Chemistry
The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring through resonance. In this compound, the positions ortho and para to the methoxy group are C3 and C6, and C5 respectively. However, the C5 position is already substituted with a bromine atom. Therefore, electrophilic attack is directed primarily to the C6 position.
The directing effect of the methoxy group is evident in nitration reactions. For example, the nitration of 2-substituted 4-methylanisoles, such as 2-bromo-4-methylanisole (B1265754), in acetic anhydride (B1165640) leads to substitution at the C6 position, ortho to the methoxy group. cdnsciencepub.comresearchgate.net This directing influence is crucial in synthesizing various substituted aromatic compounds. The methoxy group's electron-donating nature stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
In the context of C-H functionalization, directing groups are pivotal for achieving high reactivity and selectivity. nih.gov While transient directing groups are often employed, the inherent directing ability of the methoxy group can be harnessed in certain transformations. rsc.org
Reactivity of the Methyl Group
The methyl group attached to the aromatic ring also partakes in various chemical transformations, offering another site for functionalization.
Side-Chain Functionalization (e.g., Oxidation, Halogenation)
Oxidation: The methyl group can be oxidized to a formyl group (aldehyde) or a carboxylic acid group under appropriate conditions. A common method for the benzylic oxidation of methylarenes to aldehydes involves the use of potassium peroxysulfate and a copper(II) salt in a mixed solvent system of acetonitrile (B52724) and water. umich.eduresearchgate.net For example, the oxidation of 5-fluoro-2-methylanisole (B1350583) using this method yields 5-fluoro-2-methoxybenzaldehyde. umich.edu
Halogenation: Side-chain halogenation of the methyl group can be achieved using radical initiators. For instance, bromination of the methyl group can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction proceeds via a free radical mechanism to form a benzyl (B1604629) bromide derivative. sci-hub.se
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms is fundamental to controlling the outcomes of chemical transformations involving this compound.
Reaction Pathway Elucidation
The elucidation of reaction pathways often involves a combination of experimental studies and computational analysis. For electrophilic aromatic substitution reactions, the mechanism generally proceeds through the formation of a sigma complex (arenium ion). The stability of this intermediate, which is influenced by the electronic effects of the substituents on the ring, determines the regioselectivity of the reaction.
In the case of this compound, the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing fluoro and bromo groups governs the reaction pathways. The strong activating and ortho,para-directing effect of the methoxy group typically dominates.
Mechanistic studies on the nitration of substituted anisoles have shown that the reaction can proceed through different pathways, including the formation of adducts and subsequent rearrangement or elimination to yield the final substituted products. cdnsciencepub.comresearchgate.net For instance, the nitration of 2-bromo-4-methylanisole can lead to the formation of a nitrocyclohexa-dienyl acetate (B1210297) intermediate, which then aromatizes. cdnsciencepub.com
Transition State Analysis
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. github.io Understanding the structure and energy of the transition state is fundamental to elucidating reaction mechanisms and predicting reaction rates. ims.ac.jp For reactions involving this compound, transition state analysis, often performed using computational chemistry, would provide insights into the preferred reaction pathways. researchgate.net
In the context of electrophilic aromatic substitution , the reaction proceeds through a cationic intermediate known as a Wheland intermediate or arenium ion. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. For this compound, electrophilic attack would preferentially occur at positions that are most stabilized by the electron-donating methoxy and methyl groups. Computational studies on similar molecules, like anisole (B1667542), have shown that the ortho/para directing effect of the methoxy group is due to a combination of strong electron delocalization and favorable electrostatic interactions in the transition state. researchgate.net Conversely, for deactivated systems, the transition state leading to the meta product is often favored. researchgate.net
For nucleophilic aromatic substitution (SNAr) , the reaction typically proceeds through a high-energy Meisenheimer complex, which is a negatively charged intermediate. nih.govnih.gov The stability of this complex is enhanced by electron-withdrawing groups. In this compound, both the bromine and fluorine atoms can act as leaving groups. The fluorine atom is generally a better leaving group in SNAr reactions on electron-deficient rings. However, recent studies on some fluoroarenes have proposed a concerted mechanism (CSNAr) that avoids the formation of a high-energy Meisenheimer intermediate, proceeding through a single transition state. nih.govscispace.com This concerted pathway has a lower activation barrier, especially for electron-rich arenes. scispace.com
In radical reactions , such as intramolecular radical addition to substituted anilines, computational studies have shown that the transition states are influenced by polar effects. beilstein-journals.org The geometry of the transition state, including the angle of attack of the radical, is a critical determinant of the reaction outcome. beilstein-journals.org
Kinetics and Thermodynamics of Reactions
The kinetics and thermodynamics of reactions involving this compound would provide quantitative measures of reaction rates and the position of chemical equilibria. While specific data for this compound is unavailable, data from related systems offer valuable insights.
Kinetics is the study of reaction rates. For electrophilic aromatic substitution, the rate is influenced by the electron density of the aromatic ring. The activating methoxy and methyl groups in this compound would be expected to increase the rate of reaction compared to unsubstituted benzene (B151609). For instance, the bromination of anisole is significantly faster than that of benzene. masterorganicchemistry.com In nucleophilic aromatic substitution, the reaction rate is dependent on the nature of the leaving group and the stability of the intermediate or transition state. Studies on the amination of 4-fluoroanisole (B119533) have shown that the reaction kinetics can be influenced by the formation of nucleophile dimers and that the rate-limiting step can be the nucleophilic addition to the arene cation radical. nih.gov
The following table presents kinetic data for related nucleophilic aromatic substitution reactions, illustrating the influence of substituents on reaction rates.
| Reactant | Nucleophile | Solvent | Rate Constant (k) | Reference |
| 4-Fluoroanisole | Pyrazole | Not Specified | Not Specified | nih.gov |
| 4-Phenyl-phenol | Fluoride | Not Specified | 1.08 ± 0.02 (relative to ¹⁸O-labeled) | nih.gov |
Thermodynamics deals with the energy changes that accompany chemical reactions, determining the extent to which a reaction will proceed. The Gibbs free energy change (ΔG) is a key thermodynamic parameter. A negative ΔG indicates a spontaneous reaction. In computational studies of intramolecular radical addition to substituted anilines, the free energies of activation and reaction have been calculated to understand the favorability of different reaction pathways. beilstein-journals.org For electrophilic bromination, theoretical calculations have been used to determine the relative energies of the Wheland intermediates, which correlate with the kinetic preference for the formation of different isomers. researchgate.net
The table below shows calculated activation energies for related reactions, which provide an indication of the thermodynamic feasibility of the transition state.
| Reaction | System | Calculated Activation Energy (ΔG‡) | Reference |
| Nucleophilic addition | 4-Fluoroanisole cation radical + Amine | +2.3 kcal mol⁻¹ | nih.gov |
| Concerted SNAr | Deoxyfluorination of phenols | 20-25 kcal/mol | nih.gov |
Spectroscopic and Analytical Characterization of 5 Bromo 4 Fluoro 2 Methylanisole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the connectivity and spatial relationships of atoms.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Bromo-4-fluoro-2-methylanisole is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.
The methoxy (–OCH₃) and methyl (–CH₃) groups are anticipated to appear as sharp singlets. The methoxy protons typically resonate in the range of δ 3.8-4.0 ppm, while the methyl protons, being attached directly to the aromatic ring, would appear further upfield, likely around δ 2.1-2.4 ppm. cdnsciencepub.comamazonaws.com
The aromatic region will feature two signals for the two non-equivalent aromatic protons (H-3 and H-6).
H-3: This proton is expected to be a doublet, split by the neighboring fluorine atom. The coupling constant, ³J(H,F), would be in the range of 6-10 Hz.
H-6: This proton is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom, with a smaller coupling constant, ⁴J(H,F), typically around 2-4 Hz.
The precise chemical shifts of these aromatic protons are governed by the combined electron-donating effect of the methoxy and methyl groups and the electron-withdrawing effects of the fluorine and bromine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| –CH₃ | 2.1 – 2.4 | Singlet (s) | N/A |
| –OCH₃ | 3.8 – 4.0 | Singlet (s) | N/A |
| H-3 | 6.8 – 7.2 | Doublet (d) | ³J(H,F) ≈ 6-10 |
| H-6 | 7.2 – 7.5 | Doublet (d) | ⁴J(H,F) ≈ 2-4 |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The chemical shifts are influenced by the attached atoms and their electronegativity. The fluorine atom will also cause splitting of the carbon signals due to C-F coupling.
Aliphatic Carbons: The methyl carbon (–CH₃) is expected around δ 15-20 ppm, and the methoxy carbon (–OCH₃) around δ 55-60 ppm. cdnsciencepub.comamazonaws.com
Aromatic Carbons: The six aromatic carbons will resonate in the typical range of δ 110-160 ppm. The carbons directly bonded to the electronegative F, Br, and O atoms will show the most significant shifts.
C-F: The carbon attached to fluorine (C-4) will be a doublet with a large one-bond coupling constant (¹J(C,F)) of approximately 240-250 Hz. Its chemical shift will be significantly downfield.
C-Br: The carbon bonded to bromine (C-5) is expected to be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".
C-O: The carbon attached to the methoxy group (C-2) will be downfield.
Other carbons will show smaller couplings to the fluorine atom (²J(C,F), ³J(C,F)).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| –CH₃ | 15 – 20 | Small or no coupling |
| –OCH₃ | 55 – 60 | Small or no coupling |
| C-1 | ~155 (d) | ²J(C,F) |
| C-2 | ~125-130 | ³J(C,F) |
| C-3 | ~115-120 (d) | ²J(C,F) |
| C-4 | ~158 (d) | ¹J(C,F) ≈ 240-250 Hz |
| C-5 | ~110-115 (d) | ²J(C,F) |
| C-6 | ~128-133 (d) | ³J(C,F) |
Note: Predicted shifts are based on analogous substituted anisoles and phenols. cdnsciencepub.comresearchgate.net
¹⁹F NMR Spectroscopy for Fluorinated Aromatic Systems
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. rsc.org The chemical shift of the fluorine atom in this compound is sensitive to the electronic environment created by the other substituents on the ring. For aromatic fluorides, the chemical shifts can span a wide range. rsc.org In related compounds like fluorophenols, the ¹⁹F chemical shifts are well-documented. nih.gov For this compound, the fluorine resonance is expected to appear as a multiplet due to couplings with the adjacent aromatic protons (H-3 and H-6). The chemical shift would likely fall in the range of δ -110 to -125 ppm relative to a standard like CFCl₃.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable. nih.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would not be particularly complex but would confirm the through-bond relationship between the aromatic protons H-3 and H-6 if there were any observable long-range coupling, although this is unlikely to be strong. Its primary use would be to confirm the absence of coupling for the methyl and methoxy singlets.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (one-bond C-H coupling). sdsu.edu It would definitively link the ¹H signals of the methyl and methoxy groups to their corresponding ¹³C signals. It would also connect the aromatic proton signals (H-3, H-6) to their directly attached carbons (C-3, C-6), greatly aiding in the assignment of the aromatic ¹³C spectrum. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes four). sdsu.edu This is crucial for piecing together the molecular structure. For instance, the methoxy protons (–OCH₃) would show a correlation to the C-2 carbon. The methyl protons (–CH₃) would show correlations to C-1, C-2, and C-3. The aromatic proton H-3 would show correlations to C-1, C-2, C-4, and C-5, while H-6 would correlate to C-1, C-4, and C-5. These long-range correlations provide unequivocal proof of the substitution pattern on the aromatic ring. princeton.edu
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. science.gov
Vibrational Mode Analysis
The analysis of the vibrational spectra of this compound involves identifying the stretching and bending modes of its constituent bonds. Computational methods, such as Density Functional Theory (DFT), are often used to calculate and help assign these vibrational frequencies. ijrte.orgresearchgate.net
Key expected vibrational modes include:
C-H Stretching: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methyl and methoxy groups will be observed in the 2950-2850 cm⁻¹ range.
C=C Aromatic Stretching: The stretching vibrations of the aromatic ring itself are expected as a series of bands in the 1600-1450 cm⁻¹ region. ijrte.org
C-O Stretching: The characteristic C-O-C stretching of the anisole (B1667542) ether linkage will produce strong bands. The aryl-alkyl ether asymmetric stretch is typically strong in the IR spectrum and appears around 1275-1200 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹.
C-F Stretching: The C-F stretch in aromatic compounds gives rise to a strong absorption in the IR spectrum, typically in the 1250-1120 cm⁻¹ range. ijrte.org
C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, generally in the 650-550 cm⁻¹ region. Its intensity can be variable.
Table 3: Predicted Key IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 – 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 – 2850 | Medium |
| Aromatic C=C Stretch | 1600 – 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1275 – 1200 | Strong |
| Symmetric C-O-C Stretch | 1075 – 1020 | Strong |
| Aromatic C-F Stretch | 1250 – 1120 | Strong |
| Aromatic C-Br Stretch | 650 – 550 | Medium-Variable |
Compound Names
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with the chemical formula C₈H₈BrFO, HRMS is crucial for unambiguous identification. nih.gov The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).
The molecular ion region in the mass spectrum of a bromine-containing compound is distinctive due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units, which is a clear indicator for the presence of a single bromine atom in the molecule. libretexts.orgmiamioh.edu
In electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and subsequently fragment in a reproducible manner. The analysis of these fragments provides a molecular fingerprint and can be used to piece together the structure of the parent molecule. libretexts.org
For this compound, the molecular ion ([C₈H₈BrFO]⁺) is expected to be observed. Common fragmentation pathways for aryl ethers include the loss of the methyl group from the ether linkage to form a stable phenoxy cation. miamioh.edu Another typical fragmentation is the loss of the entire methoxy group or the formyl radical (CHO). The principal fragmentation for aromatic halides is often the loss of the halogen atom. miamioh.edu Therefore, the loss of the bromine radical (·Br) would be a significant fragmentation pathway.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure/Loss | m/z (for ⁷⁹Br) |
|---|---|---|
| [M]⁺ | Molecular Ion | 218 |
| [M-CH₃]⁺ | Loss of a methyl radical | 203 |
| [M-CHO]⁺ | Loss of a formyl radical | 189 |
| [M-OCH₃]⁺ | Loss of a methoxy radical | 187 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying compounds with chromophores, such as aromatic rings and conjugated systems. azooptics.com
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring. Benzene itself exhibits characteristic π → π* transitions. azooptics.com The substitution on the aromatic ring by the methoxy, methyl, fluoro, and bromo groups will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).
X-ray Crystallography for Solid-State Structure Determination
While no specific crystal structure for this compound has been reported in the public domain, this technique would be invaluable for its unambiguous structural confirmation. For a molecule with multiple substituents on a benzene ring, X-ray crystallography can resolve any ambiguity in the substitution pattern that might persist after analysis by other spectroscopic methods. The analysis of a crystal structure would reveal the planarity of the aromatic ring, the orientation of the methoxy and methyl groups relative to the ring, and the precise intramolecular distances between the various substituents. This information is critical for understanding steric interactions and the molecule's packing in the crystal lattice. The use of fluorinated components in molecules has also been shown to aid in crystallization for X-ray analysis in some cases. researchgate.net
Computational and Theoretical Studies on 5 Bromo 4 Fluoro 2 Methylanisole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular structure and properties of organic compounds. These computational methods provide a framework for understanding the behavior of electrons and nuclei within a molecule, offering valuable data that complements experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a principal method in computational chemistry for predicting the electronic structure and equilibrium geometry of molecules. diva-portal.org This approach is favored for its balance of computational cost and accuracy. diva-portal.org By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For a molecule like 5-Bromo-4-fluoro-2-methylanisole, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be used to predict its structural parameters. ijrte.org The orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring is a key structural feature in anisole (B1667542) derivatives, influencing their electronic properties and reactivity. ijrte.org The results of such calculations for the related 2,4-difluoroanisole (B1330354) show a good correlation between computed and experimental vibrational frequencies, affirming the reliability of the DFT approach for this class of compounds. ijrte.org
| Parameter | Predicted Value for a Substituted Anisole |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.36 Å |
| C-O Bond Length | ~1.37 Å |
| O-CH3 Bond Length | ~1.43 Å |
| C-C Bond Length (aromatic) | ~1.39 - 1.40 Å |
| C-H Bond Length (methyl) | ~1.10 Å |
| C-C-C Bond Angle (aromatic) | ~118° - 121° |
| C-O-C Bond Angle | ~118° |
Note: These values are representative and based on DFT calculations of similar halogenated anisole derivatives. The actual values for this compound may vary.
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding molecular properties, although it does not account for electron correlation to the same extent as DFT. ijrte.org
In comparative studies of molecules like 2,4-difluoroanisole, both HF and DFT methods are often used. ijrte.org While DFT methods like B3LYP generally provide results that are in better agreement with experimental data, HF calculations are still valuable for providing a baseline understanding of the electronic structure. ijrte.org Ab initio calculations can be employed to determine a range of molecular properties, including dipole moments, polarizability, and the energies of molecular orbitals. uba.ar
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions.
HOMO-LUMO Energy Gaps and Reactivity Predictions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity of a molecule. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net Conversely, a larger energy gap indicates greater stability. researchgate.net
For aromatic compounds, the HOMO is often a π orbital associated with the benzene ring, acting as an electron donor. The LUMO is typically a π* anti-bonding orbital that can accept electrons. The energies of these orbitals and their gap can be reliably calculated using DFT. physchemres.org The presence of electron-withdrawing groups like bromine and fluorine, and an electron-donating group like the methoxy group, will influence the energies of the HOMO and LUMO in this compound.
| Parameter | Predicted Energy Value (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |
Note: These values are estimates based on calculations for similar halogenated aromatic compounds and can vary depending on the computational method and basis set used. physchemres.org
Electron Density Distribution Analysis
The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. This information is crucial for predicting how a molecule will interact with other chemical species. Molecular Electrostatic Potential (MEP) maps are often used to visualize the electron density distribution. In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the oxygen atom of the methoxy group and the regions of the aromatic ring influenced by its electron-donating character would be expected to have a more negative electrostatic potential. The halogen atoms, despite their electronegativity, can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding. acs.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and intramolecular interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.
NBO analysis is particularly useful for quantifying the delocalization of electron density, which is a measure of electronic conjugation and hyperconjugation. The strength of these interactions is estimated by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction between an electron donor orbital and an electron acceptor orbital. researchgate.net
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| LP (O) | π* (C-C) | ~ 20-30 |
| LP (F) | σ* (C-C) | ~ 2-5 |
| LP (Br) | σ* (C-C) | ~ 1-3 |
| π (C=C) | π* (C=C) | ~ 15-25 |
Note: These values are illustrative and represent typical interaction energies found in similar substituted anisoles and halobenzenes. LP denotes a lone pair orbital.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a critical theoretical tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior by identifying regions that are rich or deficient in electrons. tandfonline.commdpi.com The MEP is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govtandfonline.com
In an MEP map, different colors represent varying potential values. Regions with the most negative electrostatic potential, typically colored red, are electron-rich and are susceptible to attack by electrophiles. nih.gov Conversely, areas with the most positive potential, shown in blue, are electron-poor and are targets for nucleophiles. nih.gov Green areas indicate regions of neutral or zero potential. nih.gov
For this compound, computational methods like Density Functional Theory (DFT) are used to generate the MEP map. mdpi.comresearchgate.net The map would reveal specific charge distribution patterns influenced by the substituents on the anisole ring:
Negative Regions: The highest electron density is expected around the oxygen atom of the methoxy group and the highly electronegative fluorine atom. These red-colored regions represent the primary sites for electrophilic attack and hydrogen bond acceptance. nih.govijert.orgresearchgate.net
Positive Regions: Positive potential would be localized around the hydrogen atoms of the methyl group and the aromatic ring.
Studies on a wide range of halogenated anisoles have established quantitative structure-property relationships (QSPR) based on parameters derived from MEP calculations. nih.gov These parameters are instrumental in predicting various physicochemical properties. nih.gov
Table 1: Predicted Molecular Electrostatic Potential (MEP) Descriptors for Halogenated Anisoles
| Descriptor | Description | Predicted Significance for this compound |
| Vmin | The most negative value of the MEP on the molecular surface. | Indicates the primary site for electrophilic attack, likely near the oxygen or fluorine atoms. nih.gov |
| Vs,max | The most positive value of the MEP on the molecular surface. | Indicates the primary site for nucleophilic attack, likely on the hydrogen atoms or a σ-hole on the bromine. nih.gov |
| ΣVs(+) | Sum of all positive potentials on the molecular surface. | Relates to the overall ability to interact with nucleophiles. nih.gov |
| ΣVs(-) | Sum of all negative potentials on the molecular surface. | Relates to the overall ability to interact with electrophiles. nih.gov |
This table is illustrative, based on general findings for halogenated anisoles. Specific values require dedicated quantum chemical calculations for this compound.
Conformational Analysis and Isomerism
The conformational landscape of this compound is primarily defined by the orientation of the methoxy (-OCH₃) group relative to the substituted benzene ring. The rotation around the C(ring)-O bond gives rise to different conformers, and their relative stability is dictated by a delicate balance of steric and electronic effects. ijert.orgresearchgate.net
Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset (MP) perturbation theory, are employed to explore this rotational isomerism. researchgate.net By calculating the total energy as a function of the C-C-O-C dihedral angle, a potential energy curve is generated, which reveals the most stable conformations (energy minima) and the energy barriers to rotation. researchgate.net
For anisole itself and many of its derivatives, a planar conformation, where the methyl group lies in the plane of the aromatic ring, is the most stable. researchgate.netnih.gov This planarity maximizes the conjugation between the oxygen lone pair and the aromatic π-system. However, the presence of substituents, particularly at the ortho position (the 2-position), can introduce steric hindrance that may favor a non-planar conformation. nih.govacs.org In this compound, the methyl group at the 2-position is adjacent to the methoxy group. This ortho-substitution is a key factor influencing the conformational preference. Theoretical studies on similar ortho-substituted anisoles have shown that steric repulsion between the ortho-substituent and the methoxy group can be significant. nih.govacs.org
The electronic effects of the fluorine and bromine atoms also play a role. The strong inductive effect of the fluorine atom can influence the electron distribution in the ring and affect the rotational barrier. nih.govacs.org
Table 2: Conformational Isomers of Substituted Anisoles and Methods of Study
| Type of Isomerism | Description | Key Influencing Factors for this compound | Computational Methods |
| Rotational Isomerism | Different spatial arrangements arising from rotation about the C(ring)–O bond. | Steric hindrance from the ortho-methyl group; electronic effects of fluoro and bromo substituents. nih.gov | DFT, Møller–Plesset Theory. researchgate.net |
| Atropisomerism | Isomerism due to hindered rotation around a single bond, leading to isolable enantiomers. | While less common for simple anisoles, significant steric bulk from multiple substituents can raise the rotational barrier. nih.gov | DFT calculations to determine the energy barrier for interconversion. nih.gov |
While true atropisomerism (leading to isolable enantiomers at room temperature) is more common in systems with greater rotational hindrance, such as substituted biaryls, computational studies on heavily substituted systems can determine if the rotational barrier is high enough to be experimentally significant. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry serves as a powerful predictive tool for the spectroscopic properties of molecules, offering data that can aid in the structural elucidation and characterization of compounds like this compound. researchgate.netnsf.gov State-of-the-art quantum chemical calculations can accurately forecast parameters for Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. nih.govsns.it
Prediction of NMR Chemical Shifts: Quantum mechanical calculations, particularly using DFT, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. For this compound, the predicted shifts would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the methoxy and methyl groups.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Influencing Factors |
| C1-OCH₃ | - | ~155-160 | Attached to electron-donating -OCH₃ group. |
| C2-CH₃ | - | ~125-130 | Attached to electron-donating -CH₃ group. |
| C3-H | ~7.0-7.3 | ~115-120 | Ortho to methyl, meta to bromo and fluoro. |
| C4-F | - | ~150-155 (JC-F) | Strong deshielding due to electronegative F; shows C-F coupling. |
| C5-Br | - | ~110-115 | Shielding/deshielding effect of Br. |
| C6-H | ~7.2-7.5 | ~128-133 | Ortho to bromo and methoxy groups. |
| -OCH₃ | ~3.8-4.0 | ~55-60 | Standard methoxy group region. |
| -CH₃ | ~2.2-2.4 | ~15-20 | Standard methyl-on-aromatic-ring region. |
Note: These are estimated values based on substituent effects and data for similar compounds. chemicalbook.comsigmaaldrich.com Precise prediction requires specific DFT calculations.
Prediction of Vibrational Frequencies: Theoretical vibrational analysis using DFT is routinely performed to calculate the frequencies and intensities of Infrared (IR) and Raman bands. tandfonline.comijert.org The calculations yield a set of normal modes of vibration. researchgate.net However, due to approximations in the theoretical models (e.g., the harmonic approximation), calculated frequencies are often systematically higher than experimental values. To improve accuracy, they are commonly scaled using empirical scaling factors. ijert.org These predicted spectra are crucial for assigning the vibrational modes observed in experimental IR and Raman spectroscopy. nih.govtandfonline.com
Table 4: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of the C-H bonds in the methyl group. |
| C=C Aromatic Stretch | 1450 - 1600 | Stretching vibrations within the aromatic ring. |
| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric) | Stretching of the C(ring)-O-C(methyl) bonds. tandfonline.com |
| C-F Stretch | 1000 - 1400 | Stretching of the carbon-fluorine bond. |
| C-Br Stretch | 500 - 690 | Stretching of the carbon-bromine bond. |
This table provides general ranges. The precise frequencies for this compound would be determined via specific computational analysis.
Structure-Reactivity Relationship (SRR) Modeling in the Context of Halogenated Anisoles
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational methodologies used to correlate the chemical structure of a compound with its reactivity, biological activity, or physical properties. wur.nlresearchgate.netwindows.net These models are fundamental in fields like environmental science and medicinal chemistry for predicting the behavior of novel or untested chemicals. nih.govdtu.dk
For halogenated anisoles, including this compound, SRR models are developed by establishing a mathematical relationship between calculated molecular descriptors and an observed property. nih.gov These descriptors are numerical values that encode structural, electronic, or steric features of the molecule.
Key molecular descriptors used in SRR models for halogenated anisoles are often derived from quantum chemical calculations:
Electronic Descriptors: These quantify the electronic characteristics of the molecule. They include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, dipole moment (μ), and parameters from MEP analysis (Vmin, Vs,max). nih.govnih.gov EHOMO relates to the ability to donate electrons, while ELUMO relates to the ability to accept electrons. nih.gov
Constitutional Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight and molecular volume (Vmc). nih.gov
Steric/Topological Descriptors: These account for the size and shape of the molecule and the spatial arrangement of its atoms. nih.gov
By building robust SRR models from a training set of known halogenated anisoles, it becomes possible to predict properties for this compound. nih.gov These properties can include environmental fate parameters like biodegradability and n-octanol/water partition coefficient (Kow), or chemical reactivity in processes like reductive dehalogenation or nucleophilic substitution. nih.govnih.govoup.com For example, the reactivity in electrophilic aromatic substitution can be correlated with calculated barrier heights or atomic charges on the ring carbons. acs.org
Table 5: Key Molecular Descriptors for SRR Modeling of Halogenated Anisoles
| Descriptor Class | Example Descriptor | Information Provided | Relevance to this compound |
| Quantum Chemical | EHOMO / ELUMO | Electron-donating/accepting ability, related to reactivity in redox reactions. nih.gov | Predicts susceptibility to oxidation or reduction. |
| Quantum Chemical | Vmin (from MEP) | Hydrogen bond-accepting tendency; site of electrophilic attack. nih.govnih.gov | Predicts interactions with electrophiles and H-bond donors. |
| Quantum Chemical | Dipole Moment (μ) | Molecular polarity, influences solubility and intermolecular forces. nih.gov | Affects physical properties and interactions in polar media. |
| Constitutional | Molecular Volume (Vmc) | Molecular size, relates to steric effects and transport properties. nih.gov | Influences diffusion rates and steric hindrance in reactions. |
| Electronic | Hammett Constants (σ) | Quantifies the electron-donating/withdrawing effect of substituents. oup.comacs.org | Helps predict the influence of F, Br, and CH₃ on reaction rates. |
Applications of 5 Bromo 4 Fluoro 2 Methylanisole As a Research Intermediate
Utility in the Synthesis of Complex Organic Molecules
The strategic placement of two different halogen atoms (bromine and fluorine) alongside an electron-donating methoxy (B1213986) group allows for selective and sequential chemical transformations, making 5-bromo-4-fluoro-2-methylanisole a key starting material for elaborate synthetic routes.
The presence of a bromine atom on the aromatic ring of this compound and its derivatives makes it particularly suitable for participating in a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming new carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds. The differential reactivity of the bromo and fluoro substituents allows for stepwise functionalization, where the bromo group can be selectively targeted for reactions like metal-catalyzed coupling, leaving the less reactive fluoro group intact for subsequent transformations. This stepwise approach is crucial for building intricate molecular frameworks required for various research applications. ossila.com
For instance, the related compound 5-bromo-4-fluoro-2-methylaniline, which shares the core halogenated toluene (B28343) structure, demonstrates the utility of this arrangement. The bromide substituent can readily undergo cross-coupling reactions, while the fluoride (B91410) is susceptible to nucleophilic aromatic substitution, and the amine group can undergo nucleophilic substitution. ossila.com This multi-faceted reactivity allows chemists to use it as a foundational piece to construct a wide array of more complex intermediates.
The halogenated aromatic core of this compound is a valuable precursor for synthesizing heterocyclic compounds, which are integral to medicinal chemistry and materials science. A pertinent example is the synthesis of 5-bromo-4-fluoro-1H-indazole. google.com While this synthesis starts from the related 3-fluoro-2-methylaniline, the process illustrates how the halogenated phenyl ring is used to construct the fused heterocyclic system. The synthesis involves a three-step process of bromination, ring closure, and deprotection to yield the final indazole product. google.com This demonstrates a practical route for incorporating the bromo-fluoro-substituted phenyl moiety into a key heterocyclic scaffold, which can then be further elaborated into more complex structures.
Table 1: Synthesis of 5-bromo-4-fluoro-1H-indazole
| Step | Reaction | Reagents | Outcome | Yield |
|---|---|---|---|---|
| 1 | Bromination | 3-fluoro-2-methylaniline, N-bromosuccinimide | 4-bromo-3-fluoro-2-methylaniline | 98% |
| 2 | Ring Closure | (e.g., with acetic anhydride (B1165640), sodium nitrite) | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Not specified |
| 3 | Deprotection | (e.g., with potassium carbonate in methanol (B129727)/water) | 5-bromo-4-fluoro-1H-indazole | 79.6% |
Data sourced from a patent describing the synthetic method. google.com
Role in Precursor Chemistry for Compounds of Biological Research Interest
The unique electronic properties imparted by the fluorine and bromine atoms make scaffolds derived from this compound valuable in medicinal chemistry and chemical biology. These halogens can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.
The structural motif found in this compound is a key component in the synthesis of molecules with significant biological activity. A prominent example involves the closely related compound, 5-bromo-4-fluoro-2-methylaniline, which is a crucial ingredient for synthesizing a class of compounds known as MDL activators of sirtuin 6 (SIRT6). ossila.com SIRT6 is a lysine (B10760008) deacetylase that acts as a tumor suppressor, making its activators important targets for cancer research. ossila.com The MDL compounds, including MDL-800, MDL-801, and MDL-811, are N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives that enhance the deacetylase activity of SIRT6. ossila.com The synthesis of these potent biological probes relies on the halogenated aniline (B41778) scaffold, highlighting the importance of this chemical framework in developing tools for chemical biology.
In drug discovery and medicinal chemistry, the systematic modification of a lead compound to study structure-activity relationships (SAR) is a fundamental process. escholarship.org The presence of both fluorine and bromine in a precursor like this compound is highly advantageous for this purpose. It allows researchers to create a library of analogues where these halogens are either retained, replaced, or used as handles for further diversification.
Fluorine, in particular, is often introduced to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Bromine can serve as a handle for further synthetic modifications via cross-coupling reactions or can be retained to explore its steric and electronic contributions to biological activity. Developing a series of fluorinated and brominated analogues allows for a detailed investigation of how these specific atoms interact with a biological target, providing critical insights into the mechanism of action and helping to optimize the compound's pharmacological properties. escholarship.org
Contribution to Materials Science Research
Beyond biological applications, intermediates like this compound are also utilized in the field of materials science. bldpharm.combldpharm.com Halogenated organic compounds are precursors to a variety of functional materials, including organic light-emitting diodes (OLEDs), polymers, and metal-organic frameworks (MOFs). bldpharm.combldpharm.comalfa-chemistry.com The specific electronic properties conferred by the fluoro and bromo substituents can be harnessed to tune the optical and electronic characteristics of new materials. The ability to undergo selective reactions at different positions on the aromatic ring allows for the controlled construction of complex polymers and ligands for advanced materials applications. bldpharm.com
Synthesis of Monomers for Novel Polymer Architectures
The structure of this compound allows for its potential derivatization into novel monomers for high-performance polymers. The bromine atom can be replaced through various polymerization techniques, such as Suzuki or Stille coupling, to form the polymer backbone. The presence of the fluorine atom is anticipated to enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymers.
Preparation of Building Blocks for Advanced Functional Materials
This compound can serve as a precursor for the synthesis of building blocks for advanced functional materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of this substituted anisole (B1667542) unit into larger conjugated systems can modulate the electronic and photophysical properties of the final material. The fluorine and methoxy groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for the performance of organic electronic devices.
Application in Agrochemical Research Precursors
The development of new agrochemicals often involves the synthesis and screening of a large number of diverse chemical structures. Halogenated aromatic compounds are frequently incorporated into the design of new pesticides due to their ability to enhance biological activity.
Exploration in New Catalyst Ligand Design
The design of effective ligands is crucial for the development of new catalytic systems for asymmetric synthesis and other transformations. The structural and electronic properties of this compound make it an interesting candidate for incorporation into new ligand frameworks.
Incorporation into Chiral Auxiliaries or Ligands for Asymmetric Synthesis
Following derivatization to introduce chirality, this compound could be used to prepare novel chiral ligands for asymmetric catalysis. The steric and electronic effects of the substituents on the aromatic ring could play a significant role in the stereochemical outcome of catalytic reactions, potentially leading to high enantioselectivities.
Precursor for Radiochemistry Research
Radiolabeled compounds are essential tools in pharmaceutical research and medical imaging. The introduction of a radionuclide into a biologically active molecule allows for the in vivo tracking of its distribution and metabolism. While no specific studies have been identified, the bromine atom on this compound could potentially be replaced with a radioactive isotope of bromine, such as bromine-76 (B1195326) or bromine-77, or the entire molecule could serve as a precursor for compounds to be labeled with other radioisotopes.
Potential for Isotopic Labeling (e.g., ¹⁸F incorporation) for Research Tracers
The potential of this compound as a precursor for isotopic labeling, specifically for the incorporation of fluorine-18 (B77423) (¹⁸F) to create research tracers for Positron Emission Tomography (PET), is an area of scientific interest. The structure of the molecule, featuring a fluorine atom on the aromatic ring, theoretically allows for nucleophilic substitution reactions to introduce the positron-emitting ¹⁸F isotope. However, a comprehensive review of available scientific literature does not yield specific studies or detailed research findings on the direct use of this compound for this purpose.
PET is a powerful molecular imaging technique that relies on the detection of radiation from the decay of positron-emitting radionuclides incorporated into biologically active molecules. nih.gov Fluorine-18 is a favored radionuclide due to its optimal half-life of 109.8 minutes and low positron energy, which contributes to high-resolution images. nih.govfrontiersin.org The development of novel ¹⁸F-labeled radiotracers is a significant area of research in medicinal chemistry and nuclear medicine. dntb.gov.uanih.govradiologykey.com
The primary method for introducing ¹⁸F into aromatic systems is through nucleophilic aromatic substitution (SɴAr). d-nb.info This reaction typically requires the presence of an electron-withdrawing group positioned ortho or para to a good leaving group on the aromatic ring to facilitate the attack of the [¹⁸F]fluoride ion. acs.org In the case of this compound, the existing fluorine atom could potentially serve as a leaving group for a homo-isotopic exchange with [¹⁸F]fluoride. However, the success of such a reaction is highly dependent on the activation of the aromatic ring and the specific reaction conditions employed.
While general methods for the ¹⁸F-radiolabeling of anisole derivatives have been reported, these studies often involve precursors with more activating leaving groups, such as nitro or trimethylammonium moieties, to achieve efficient radiolabeling. d-nb.infoacs.orgumich.edu For instance, the synthesis of ¹⁸F-labeled anisole-based PET tracers has been accomplished using precursors like pyridyl(4-methoxyphenyl)iodonium salts, which facilitate the nucleophilic attack of the [¹⁸F]fluoride. acs.org
Currently, there is no published research detailing the specific reaction conditions, radiochemical yields, or the synthesis of any particular PET tracer using this compound as the starting precursor for ¹⁸F incorporation. The following table outlines the general approach for nucleophilic ¹⁸F-fluorination, which could be theoretically applied, but for which no specific data for this compound exists.
Table 1: General Theoretical Approach for ¹⁸F-Labeling of Aromatic Compounds
| Step | Description | Key Considerations |
| 1. Precursor Activation | Modification of the precursor molecule to enhance its reactivity towards nucleophilic substitution. | Introduction of strong electron-withdrawing groups or conversion to a more reactive derivative (e.g., iodonium (B1229267) salt). |
| 2. Radiolabeling | Reaction of the activated precursor with no-carrier-added [¹⁸F]fluoride. | Requires anhydrous conditions and often the use of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃). |
| 3. Purification | Isolation of the desired ¹⁸F-labeled product from unreacted precursor and byproducts. | Typically performed using High-Performance Liquid Chromatography (HPLC). |
| 4. Formulation | Preparation of the purified tracer in a biocompatible solution for in vivo studies. | Must be sterile and pyrogen-free. |
Without specific experimental data, the viability and efficiency of using this compound for the synthesis of ¹⁸F-labeled research tracers remain speculative. Further research would be necessary to explore its potential in this application, including the optimization of labeling conditions and the evaluation of the resulting radiotracers.
Future Research Directions and Unexplored Potential of 5 Bromo 4 Fluoro 2 Methylanisole
Development of Novel Catalytic Systems for its Functionalization
The reactivity of the carbon-bromine and carbon-fluorine bonds in 5-Bromo-4-fluoro-2-methylanisole presents a fertile ground for the development of innovative catalytic systems. Future research should focus on creating catalysts that can selectively activate and transform these functionalities.
Cross-Coupling Reactions: While standard palladium-catalyzed cross-coupling reactions are likely applicable, there is a need to develop more robust and selective catalysts. Research into catalysts that can differentiate between the C-Br and C-F bonds under specific conditions would be highly valuable. This could involve the design of novel phosphine (B1218219) ligands or the exploration of non-precious metal catalysts, such as those based on nickel, copper, or iron.
C-H Activation: The aromatic ring of this compound possesses C-H bonds that could be targets for direct functionalization. Developing catalytic systems, potentially based on rhodium, ruthenium, or iridium, for the regioselective C-H activation and subsequent introduction of new functional groups would significantly expand the synthetic utility of this molecule.
| Potential Catalytic Transformation | Catalyst System Focus | Desired Outcome |
| Selective C-Br Arylation | Novel Phosphine Ligands for Palladium | Formation of biaryl compounds without C-F activation. |
| C-H Alkenylation | Rhodium(III) Catalysts | Direct introduction of vinyl groups to the aromatic ring. |
| Reductive Defluorination | Nickel-based Catalysts | Selective removal of the fluorine atom to introduce new functionalities. |
Exploration of Bio-inspired Synthetic Pathways
Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Exploring bio-inspired synthetic pathways for the derivatization of this compound could lead to more sustainable and selective chemical processes.
Enzymatic Halogenation and Dehalogenation: Investigating the use of halogenase and dehalogenase enzymes to modify the halogenation pattern of the molecule could offer a high degree of regioselectivity and stereoselectivity that is often difficult to achieve with traditional chemical methods.
Biocatalytic Derivatization: Employing enzymes such as laccases or peroxidases to catalyze reactions at the methyl or methoxy (B1213986) group could lead to the formation of novel oxidized or functionalized derivatives.
Investigation of its Environmental Fate in Academic Models (Excluding direct environmental impact assessments)
Understanding the potential persistence and transformation of synthetic compounds in the environment is a crucial aspect of responsible chemical research. Academic studies focused on the environmental fate of this compound can provide valuable data for designing greener chemical processes.
Abiotic Degradation Studies: Investigating the susceptibility of the compound to degradation under simulated environmental conditions, such as photolysis (degradation by light) and hydrolysis (reaction with water), can help predict its persistence.
Biotransformation by Microorganisms: Academic research can explore the ability of specific microbial strains to metabolize this compound. Identifying potential metabolic pathways can provide insights into its biodegradability.
Expansion of its Role in Combinatorial Chemistry Libraries for Research Purposes
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for screening in drug discovery and materials science. The unique substitution pattern of this compound makes it an attractive scaffold for the generation of chemical libraries.
Scaffold for Diversity-Oriented Synthesis: The bromine atom serves as a convenient handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom can modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability.
Fragment-Based Drug Discovery: The core structure of this compound can be used as a starting point for fragment-based drug discovery, where small molecular fragments are screened for binding to biological targets.
Advanced Computational Studies to Predict New Reactivities and Applications
Computational chemistry offers a powerful means to predict the behavior of molecules and guide experimental research. Advanced computational studies on this compound can provide valuable insights into its reactivity and potential applications.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electron distribution, bond strengths, and reaction energy profiles for various transformations of the molecule. This can help in predicting the most likely sites for reaction and the feasibility of different synthetic routes.
Molecular Docking Simulations: If the compound or its derivatives are being considered for biological applications, molecular docking simulations can be used to predict how they might interact with specific protein targets.
| Computational Method | Research Question | Potential Outcome |
| Density Functional Theory (DFT) | What is the relative reactivity of the C-Br and C-F bonds? | Guidance for designing selective functionalization reactions. |
| Molecular Dynamics (MD) | How does the molecule behave in different solvent environments? | Prediction of solubility and conformational preferences. |
| Quantitative Structure-Activity Relationship (QSAR) | Can we predict the biological activity of derivatives? | Design of new compounds with enhanced desired properties. |
Q & A
Basic: What are the optimal synthetic routes for 5-Bromo-4-fluoro-2-methylanisole?
Methodological Answer:
The synthesis of halogenated anisoles typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For this compound, a plausible route starts with 2-methylanisole. Sequential halogenation can be achieved via directed ortho-metalation (DoM) using a strong base like LDA (Lithium Diisopropylamide) to introduce fluorine at the 4-position, followed by bromination using NBS (N-Bromosuccinimide) under controlled conditions . Alternatively, Suzuki-Miyaura coupling could introduce the bromine substituent using a boronic acid precursor, though regioselectivity must be controlled via protecting groups .
Basic: How can purity and structural integrity be validated for this compound?
Methodological Answer:
Purity is best assessed using HPLC with a C18 column and UV detection at 254 nm. Structural confirmation requires H/C NMR to verify substituent positions (e.g., methoxy group at C2, methyl at C2) and halogen integration. Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak at m/z ≈ 218.03 (CHBrFO). Cross-reference with PubChem or EPA DSSTox databases for spectral comparisons .
Advanced: How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The bromine atom at C5 is electron-withdrawing, enhancing the electrophilicity of the aromatic ring and facilitating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig). However, the fluorine at C4 and methoxy at C2 create steric and electronic conflicts: the methoxy group is strongly ortho/para-directing, while fluorine is meta-directing. Computational DFT studies (e.g., using Gaussian) can model charge distribution to predict regioselectivity. Experimental optimization with ligands like XPhos may improve yields in challenging couplings .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
Competing reactions like dehalogenation or over-substitution can arise due to the bromide’s lability. Strategies include:
- Temperature control : Lower temperatures (0–25°C) reduce unwanted side reactions in NAS.
- Protecting groups : Temporarily protect the methoxy group as a silyl ether (e.g., TBSCl) to prevent demethylation under strong bases .
- Catalyst selection : Use Pd(OAc) with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in cross-couplings .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. For long-term stability (>6 months), use anhydrous DMSO or THF as solvents and avoid repeated freeze-thaw cycles. Solubility in common organic solvents (e.g., dichloromethane, ethyl acetate) should be confirmed via gradient testing .
Advanced: How can computational chemistry aid in predicting reaction pathways for this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates for key reactions like NAS or C–Br activation. Software like Gaussian or ORCA can predict:
- Activation energies for bromine displacement.
- Frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Solvent effects using PCM (Polarizable Continuum Model) .
Basic: What analytical techniques are critical for monitoring reaction progress involving this compound?
Methodological Answer:
Thin-layer chromatography (TLC) with UV visualization is ideal for real-time monitoring. For quantification, use GC-MS with a non-polar column (e.g., DB-5) or LC-MS in positive ion mode. F NMR can track fluorine-containing intermediates, while ICP-OES ensures no residual metal catalysts .
Advanced: How does steric hindrance from the methyl group impact derivatization at the 2-position?
Methodological Answer:
The methyl group at C2 creates steric hindrance, limiting access to electrophilic reagents. To functionalize this position:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
